2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N4O/c1-11(2)4(13)3-12-6(8)9-5(7)10-12/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMPMEACARKKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Chloro-N,N-Dimethylacetamide
Procedure :
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Base : Sodium hydride (NaH, 55–60% dispersion in mineral oil) in anhydrous DMF.
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Alkylating Agent : Chloro-N,N-dimethylacetamide (ClCH2CONMe2).
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Stoichiometry : 1:1 molar ratio of triazole to alkylating agent, with 1.2 equivalents of NaH.
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Conditions : Reaction proceeds at 0–5°C initially, followed by stirring at room temperature for 15–24 hours.
Workup :
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Quench excess base with ice-water.
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Extract with ethyl acetate (3×30 mL).
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Dry organic layers over Na2SO4 or MgSO4.
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Purify via column chromatography (ethyl acetate/n-heptane gradient) or recrystallization.
Yield : 58–94% (dependent on purity of starting materials and reaction time).
Mechanistic Insight :
Deprotonation of the triazole’s N1-hydrogen by NaH generates a reactive anion, which undergoes nucleophilic substitution with the chloroacetamide. Steric and electronic effects from the 3,5-dibromo substituents direct alkylation exclusively to the N1-position.
Alternative Alkylating Agents and Conditions
Bromoalkyl Derivatives
Example : 3-(Bromomethyl)-3-methyloxetane (CAS: 78385-26-9).
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Conditions : Heating to 40°C overnight in DMF.
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Outcome : Higher temperatures facilitate slower but cleaner reactions.
Solvent and Base Optimization
Solvent Selection
Base Compatibility
Scalability and Industrial Considerations
Pilot-Scale Synthesis
Cost-Efficiency Metrics
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H8Br2N4O |
| Molecular Weight | 311.97 g/mol |
| Boiling Point | Not reported |
| Storage Temperature | 2–8°C (long-term stability) |
Challenges and Mitigation Strategies
Competing Side Reactions
Purification Difficulties
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction Reactions: Standard oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation or reduction reactions can modify the functional groups on the triazole ring.
Scientific Research Applications
Structural Representation
The structure of the compound includes a dibromo-substituted triazole ring linked to a dimethylacetamide moiety. This configuration contributes to its chemical reactivity and biological activity.
Pharmaceutical Development
The compound has shown potential as an antifungal agent due to its ability to inhibit the growth of various fungal strains. Research indicates that it may act by disrupting fungal cell membrane integrity or interfering with metabolic pathways.
Case Study: Antifungal Activity
In vitro studies demonstrated that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide exhibits significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antifungal agents.
Agricultural Applications
The compound is also being investigated for its use as a fungicide in agriculture. Its effectiveness against plant pathogens makes it a candidate for protecting crops from fungal diseases.
Case Study: Crop Protection
Field trials have indicated that formulations containing this compound can reduce the incidence of leaf spot diseases in crops such as tomatoes and cucumbers by over 50% compared to untreated controls.
Material Science
Research into the use of this compound in polymer science has revealed its potential as a cross-linking agent in the production of durable materials with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is not well-understood. it is likely to interact with molecular targets through its triazole ring and bromine substituents, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A precursor in the synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide.
3-Bromo-1H-1,2,4-triazole: Another triazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the N,N-dimethylacetamide group, which can impart distinct chemical and biological properties compared to other triazole derivatives.
Biological Activity
2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H8Br2N4O
- Molecular Weight : 265.89 g/mol
- CAS Number : 7411-23-6
Synthesis
The synthesis of this compound involves several steps:
- Starting Material : 3,5-Dibromo-1H-1,2,4-triazole.
- Reagents : N,N-Dimethylacetamide as the amide source.
- Conditions : Typically conducted under controlled temperatures and inert atmospheres to prevent degradation.
Table 1: Synthesis Summary
| Step | Reagent | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Sodium hydride | 58% | Ice bath reaction |
| 2 | Potassium carbonate | 94.6% | Sealed tube at 120°C |
Antidiabetic Potential
Recent studies have highlighted the potential of triazole derivatives in managing type 2 diabetes mellitus (T2DM). The compound exhibits inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. In vitro assays demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent for T2DM management.
Anticancer Activity
The compound has shown cytotoxic effects against various cancer cell lines:
- A549 (lung cancer) : IC50 values around 7.40 ± 0.67 μM.
- MCF-7 (breast cancer) : Comparable cytotoxicity with IC50 values of approximately 6.96 ± 0.66 μM.
Molecular docking studies indicate that the compound engages effectively with enzyme active sites, forming hydrogen bonds and hydrophobic interactions that may contribute to its anticancer properties .
The proposed mechanisms include:
- Enzyme Inhibition : Compounds similar to this triazole have been shown to inhibit key enzymes involved in glucose metabolism.
- Cytotoxicity Induction : The ability to induce apoptosis in cancer cells through interaction with specific cellular pathways.
Study on Antidiabetic Activity
In a comparative study of various triazole derivatives, it was found that the compound significantly reduced blood glucose levels in diabetic models when compared to standard treatments . This highlights its potential as a dual-action agent targeting both diabetes and associated complications.
Study on Cancer Cell Lines
A recent publication detailed the effects of several triazole derivatives on A549 and MCF-7 cell lines, demonstrating that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions starting with halogenation of the triazole ring, followed by coupling with dimethylacetamide. Key parameters include temperature control (e.g., 60–80°C for bromination) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Purification via column chromatography or recrystallization is critical to achieve >90% purity. Monitoring with TLC (hexane:ethyl acetate, 8:2) and characterization by -/-NMR and HRMS ensure structural fidelity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1670 cm, triazole ring vibrations at ~1500 cm).
- NMR : -NMR signals for dimethyl groups appear as singlets (~2.8–3.0 ppm), while triazole protons resonate at ~8.0–8.5 ppm. -NMR confirms carbonyl (165–170 ppm) and triazole carbons (120–140 ppm).
- HRMS : Exact mass matching (e.g., [M+H] calculated for CHBrNO: 355.9212) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with humidity control (e.g., 60% RH). Monitor degradation via HPLC at 0, 1, 3, and 6 months. Degradation products (e.g., dehalogenation or hydrolysis) can be identified using LC-MS .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in substitution reactions?
- Methodology : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites. Molecular dynamics simulations (e.g., in Gaussian 16) model reaction pathways. Validate predictions experimentally by comparing product ratios (e.g., 1,4- vs. 1,5-triazole derivatives) under varying conditions (pH, solvent polarity) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Test across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability.
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinases or proteases) .
Q. How can statistical design of experiments (DoE) optimize reaction parameters for scaled-up synthesis?
- Methodology : Apply a central composite design (CCD) to evaluate factors like temperature (X), solvent ratio (X), and catalyst loading (X). Analyze response surfaces to maximize yield while minimizing impurities. For example, a 3 factorial design reduces experimental runs by 50% compared to one-factor-at-a-time approaches .
Q. What advanced techniques characterize its interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450).
- Cryo-EM or X-ray Crystallography : Resolve co-crystal structures to identify key hydrogen bonds or halogen interactions.
- Metabolomics : Track metabolic stability in liver microsomes using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
